2-(4-tert-Butylphenyl)-2,3-dihydroquinazoline-4(1H)-one
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Description
2-(4-tert-Butylphenyl)-2,3-dihydroquinazoline-4(1H)-one is a useful research compound. Its molecular formula is C18H20N2O and its molecular weight is 280.371. The purity is usually 95%.
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Biological Activity
2-(4-tert-Butylphenyl)-2,3-dihydroquinazoline-4(1H)-one is a derivative of the quinazoline family, known for its diverse biological activities. Quinazoline derivatives have been extensively studied for their pharmacological properties, including anticancer, anti-inflammatory, analgesic, and antimicrobial effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.
Chemical Structure and Properties
The compound has the molecular formula C18H20N2O and a molecular weight of approximately 280.37 g/mol. Its structure includes a quinazoline ring substituted with a tert-butylphenyl group, which contributes to its biological activity.
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties through various mechanisms:
- Inhibition of Tyrosine Kinases : Quinazoline compounds have been shown to inhibit epidermal growth factor receptor (EGFR) tyrosine kinase, which is implicated in several cancers. This inhibition can lead to reduced cell proliferation and survival in cancer cells .
- Cytotoxic Effects : Studies have demonstrated that this compound exhibits cytotoxic activity against various cancer cell lines. For example, it has been reported that certain derivatives can decrease the viability of cancer cells significantly compared to controls .
Anti-inflammatory Activity
Quinazolines are known for their anti-inflammatory properties. The compound has been evaluated for its ability to reduce inflammation:
- In Vivo Studies : In experimental models, compounds in this class have shown efficacy comparable to indomethacin, a standard anti-inflammatory drug. The mechanisms include inhibition of pro-inflammatory cytokines and pathways .
Antimicrobial Activity
The antimicrobial potential of quinazoline derivatives has been widely documented:
- Broad Spectrum Activity : this compound has demonstrated activity against both Gram-positive and Gram-negative bacteria. Notably, it shows effectiveness against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating moderate to strong antibacterial effects .
Antioxidant Activity
Antioxidant properties are crucial for preventing oxidative stress-related diseases:
- Mechanistic Insights : Studies suggest that the presence of hydroxyl groups in the structure enhances antioxidant activity. The compound's ability to scavenge free radicals has been evaluated using various assays, showing promising results .
Summary of Biological Activities
Case Studies
- Cytotoxicity Assay : A study evaluated the cytotoxic effects of several quinazoline derivatives on human cancer cell lines, revealing that this compound significantly inhibited cell growth compared to untreated controls.
- Anti-inflammatory Evaluation : In a rat model of inflammation, the compound exhibited a reduction in paw edema comparable to standard anti-inflammatory treatments, suggesting its potential therapeutic application in inflammatory diseases.
Properties
IUPAC Name |
2-(4-tert-butylphenyl)-2,3-dihydro-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-18(2,3)13-10-8-12(9-11-13)16-19-15-7-5-4-6-14(15)17(21)20-16/h4-11,16,19H,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKFHBDYTOSSFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.